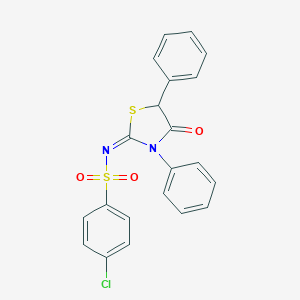
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide, also known as COTBS, is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties. This compound is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-diphenyl-2-thioxo-4-imidazolidinone, which results in the formation of COTBS. The synthesis method is simple and efficient, making it a popular choice for researchers.
作用機序
The mechanism of action of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide is based on its ability to bind to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting kinase activity. The exact mechanism of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide binding to the ATP-binding site is still under investigation.
Biochemical and Physiological Effects:
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. These effects are attributed to its ability to inhibit protein kinases involved in these processes.
実験室実験の利点と制限
One of the major advantages of using 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide in lab experiments is its high potency and specificity towards protein kinases. This allows researchers to selectively inhibit the activity of specific kinases and study their role in various cellular processes. However, one of the limitations of using 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide is its potential toxicity towards non-target proteins. Therefore, it is important to use appropriate controls and concentrations in lab experiments.
将来の方向性
There are several future directions for the use of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide in scientific research. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is the development of more potent and selective analogs of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide. Additionally, the mechanism of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide binding to protein kinases needs to be further elucidated to improve its efficacy and selectivity.
Conclusion:
In conclusion, 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a valuable tool for scientific research due to its ability to selectively inhibit protein kinases. Its simple synthesis method, high potency, and specificity make it a popular choice for researchers. 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide has several potential applications in the fields of cancer research, angiogenesis, and inflammation. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
合成法
The synthesis of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-diphenyl-2-thioxo-4-imidazolidinone in the presence of a base such as triethylamine. The reaction proceeds smoothly, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a protein kinase inhibitor. 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide has been shown to inhibit the activity of several protein kinases, including Akt, PDK1, and SGK1. This makes it a valuable tool for studying the role of these kinases in various cellular processes.
特性
分子式 |
C21H15ClN2O3S2 |
|---|---|
分子量 |
442.9 g/mol |
IUPAC名 |
(NE)-4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C21H15ClN2O3S2/c22-16-11-13-18(14-12-16)29(26,27)23-21-24(17-9-5-2-6-10-17)20(25)19(28-21)15-7-3-1-4-8-15/h1-14,19H/b23-21+ |
InChIキー |
ADOPIQMSCCFUHR-XTQSDGFTSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2C(=O)N(/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)

![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)


![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)


![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)
![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)
